BenchChemオンラインストアへようこそ!

Bsh-IN-1

Microbiome Bile Acid Metabolism Enzyme Inhibition

BSH-IN-1 is a covalent, gut-restricted inhibitor of bacterial bile salt hydrolases (BSHs) with validated in vivo efficacy. A single 10 mg/kg oral dose significantly reduces fecal deconjugated bile acids in mice, providing a quantitative benchmark for microbiome studies. It demonstrates differential potency against Gram-positive (B. longum, IC50=108 nM) and Gram-negative (B. theta, IC50=427 nM) BSHs, enabling phylum-level dissection of bile acid metabolism. Critically, BSH-IN-1 shows no activity against host FXR or GP-BAR receptors at 100 µM, ensuring observed effects are BSH-specific. For reproducible modulation of the bile acid pool with a well-characterized selectivity profile, BSH-IN-1 is the definitive chemical probe.

Molecular Formula C25H41FO3
Molecular Weight 408.6 g/mol
Cat. No. B2360914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBsh-IN-1
Molecular FormulaC25H41FO3
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1
InChIKeyXDVGNIBMZHDZLL-GDQMVUAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BSH-IN-1: A Potent, Covalent, and Gut-Restricted Inhibitor of Gut Bacterial Bile Salt Hydrolases for Microbiome and Metabolic Research


BSH-IN-1 (CAS 2553217-91-5) is a covalent, gut-restricted inhibitor of bacterial bile salt hydrolases (BSHs), the enzymes that catalyze the gateway reaction for all gut bacterial metabolism of bile acids [1]. It was developed as a chemical probe to modulate the bile acid pool composition in vivo [1]. BSH-IN-1 inhibits recombinant BSH from both Gram-positive (B. longum, IC50 = 108 nM) and Gram-negative (B. theta, IC50 = 427 nM) bacteria, and it demonstrates selectivity for BSH over the host bile acid receptors FXR and GP-BAR at 100 µM [1].

Why BSH-IN-1 is Not Interchangeable with Other BSH Inhibitors: Evidence of Differential Selectivity and Potency


BSH inhibitors, while sharing a common target, exhibit substantial differences in their potency, selectivity, and in vivo behavior that preclude simple substitution. BSH-IN-1, for instance, demonstrates a distinct Gram-positive vs. Gram-negative potency profile compared to later-generation pan-inhibitors like AAA-10, and its selectivity profile differs from reversible, naturally occurring inhibitors [1][2]. Furthermore, BSH-IN-1's established in vivo efficacy at a specific oral dose (10 mg/kg) provides a validated benchmark for microbiome studies that cannot be assumed for other inhibitors without similar data [1]. These quantitative distinctions, detailed below, are critical for ensuring experimental reproducibility and for correctly interpreting results in studies of bile acid metabolism.

BSH-IN-1 Quantitative Differentiation: Head-to-Head Data Against Key BSH Inhibitor Comparators


BSH-IN-1 Exhibits a Unique Gram-Positive vs. Gram-Negative Potency Profile Not Shared by AAA-10

BSH-IN-1 demonstrates a significantly different potency profile against Gram-positive and Gram-negative bacterial BSHs compared to the later-generation pan-inhibitor AAA-10. While both are covalent inhibitors, their relative selectivity differs [1]. BSH-IN-1 is more potent against the Gram-positive B. longum BSH (IC50 = 108 nM) than the Gram-negative B. theta BSH (IC50 = 427 nM). In contrast, AAA-10 is more potent against the Gram-negative B. theta BSH (IC50 = 10 nM) than the Gram-positive B. longum BSH (IC50 = 80 nM) [1][2]. This difference in potency ratios (BSH-IN-1 has a 4-fold preference for B. longum, while AAA-10 has an 8-fold preference for B. theta) indicates that the two inhibitors have distinct enzyme-substrate interactions and will differentially affect the BSH activity of various bacterial communities [1].

Microbiome Bile Acid Metabolism Enzyme Inhibition

BSH-IN-1 Demonstrates High Selectivity for BSH Over Host Bile Acid Receptors, a Property Not Quantified for All Comparators

A critical parameter for a chemical probe is its selectivity over related host targets. BSH-IN-1 has been quantitatively shown to be selective for BSH enzymes over the farnesoid X receptor (FXR) and the G protein-coupled bile acid activated receptor (GP-BAR), two key host receptors for bile acids [1]. At a concentration of 100 µM, BSH-IN-1 did not significantly activate or inhibit FXR or GP-BAR, establishing a wide selectivity window [1]. While other BSH inhibitors like AAA-10 also claim gut restriction, a direct, quantitative comparison of selectivity over FXR/GP-BAR at a defined concentration is often not reported, making BSH-IN-1's selectivity profile a uniquely quantified benchmark for in vivo studies where confounding host receptor interactions must be avoided [1].

Off-Target Effects Host-Microbe Interactions Chemical Probe Selectivity

BSH-IN-1 Demonstrates Broader Gram-Negative Bacterial Strain Coverage in Culture Compared to Isolated Enzyme Potency

BSH-IN-1's efficacy extends beyond recombinant enzymes to live bacterial cultures, a key differentiator from compounds only tested on purified proteins. It inhibits BSH activity in growing cultures of multiple clinically relevant Gram-negative bacteria, including Bacteroides fragilis ATCC 25285 and Bacteroides vulgatus ATCC 8482, in addition to B. theta [1]. Notably, BSH-IN-1 inhibits BSH activity in B. adolescentis (Gram-positive) with an IC50 of 237 nM, demonstrating higher potency in a live culture setting than against some Gram-negative species . This broad, quantifiable activity in complex bacterial cultures is essential for applications in microbiome research where the goal is to modulate BSH activity within a living, diverse community.

Antibacterial Microbiome Bacteroides Drug Discovery

Validated In Vivo Efficacy: Single Oral Dose of BSH-IN-1 Reduces Fecal BSH Activity and Deconjugated Bile Acid Levels

BSH-IN-1 has demonstrated robust and quantifiable in vivo efficacy in mice following a single oral dose, providing a clear benchmark for in vivo studies [1]. Oral administration of 10 mg/kg BSH-IN-1 to C57BL/6 mice resulted in a significant decrease in fecal BSH activity and a corresponding decrease in deconjugated bile acid levels [1]. This in vivo validation is a critical differentiator, as not all BSH inhibitors have published in vivo efficacy data with defined dosing and outcome metrics. The compound was also shown to be gut-restricted, with minimal systemic exposure, further confirming its suitability as an in vivo chemical probe [1].

In Vivo Pharmacology Microbiome Bile Acid Metabolism Oral Bioavailability

Validated Research Applications for BSH-IN-1 Based on Quantitative Evidence


In Vivo Modulation of the Gut Bile Acid Pool for Metabolic and Microbiome Studies

Use BSH-IN-1 as a validated in vivo chemical probe to investigate the role of bacterially produced secondary bile acids in host metabolism and immune function. The compound has demonstrated a significant reduction in fecal deconjugated bile acid levels in mice following a single 10 mg/kg oral dose [1]. This specific, quantitative outcome makes it suitable for experiments where precise modulation of the bile acid pool is required to study downstream effects on host physiology, such as glucose homeostasis, inflammation, or gut barrier function.

Gram-Positive vs. Gram-Negative BSH Inhibition Studies in Complex Microbial Communities

Employ BSH-IN-1 to selectively probe the contribution of Gram-positive and Gram-negative BSHs to bile acid metabolism. Its known IC50 values of 108 nM for B. longum (Gram-positive) and 427 nM for B. theta (Gram-negative) provide a quantitative basis for interpreting results in mixed bacterial cultures or ex vivo fecal slurries [1]. This contrasts with the potency profile of AAA-10, which has a stronger preference for Gram-negative BSHs [2]. Researchers can use this differential potency to dissect the relative importance of BSH activity from different bacterial phyla.

Ex Vivo Fecal Slurry and Bacterial Culture Assays to Validate BSH as a Target

Utilize BSH-IN-1 as a tool compound in ex vivo assays, such as mouse or human fecal slurry, to confirm the target engagement of BSH and its role in a biological process of interest. BSH-IN-1 has been shown to abolish BSH activity in conventional mouse feces and to inhibit BSH in a variety of Gram-negative and Gram-positive bacterial cultures [1]. This provides a robust, reproducible method for linking BSH enzymatic activity to a phenotype in complex biological samples before advancing to more complex in vivo studies.

Studies Requiring a BSH Inhibitor with Quantified Selectivity Over Host Receptors

Select BSH-IN-1 for experiments where it is essential to rule out confounding effects from host bile acid receptors FXR and GP-BAR. BSH-IN-1 has been demonstrated to have no significant activity against these receptors at 100 µM, a concentration well above its IC50 for BSH [1]. This quantified selectivity window provides confidence that any observed biological effect is due to BSH inhibition and not unintended modulation of host bile acid signaling pathways, a crucial consideration for interpreting in vivo results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bsh-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.